7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Overview
Description
7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a hydroxy group at the 7th position and a propyl group at the 8th position, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the use of phloroglucinol as a starting material. The synthetic route may include a series of regioselective reactions to introduce the hydroxy and propyl groups at the desired positions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents and catalysts would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxy group can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group may participate in hydrogen bonding with biological molecules, while the propyl group may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives, such as:
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 7-hydroxy-4-oxo-4H-chromene
- 7-hydroxychroman-2-carboxylic acid
Uniqueness
What sets 7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart from similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical properties. The presence of both a hydroxy and a propyl group in specific positions can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
7-hydroxy-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-2-4-9-7-12-10-5-3-6-11(10)15(17)18-14(12)8-13(9)16/h7-8,16H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJWXFGKLYOTDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1O)OC(=O)C3=C2CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165363 | |
Record name | 2,3-Dihydro-7-hydroxy-8-propylcyclopenta[c][1]benzopyran-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131526-90-4 | |
Record name | 2,3-Dihydro-7-hydroxy-8-propylcyclopenta[c][1]benzopyran-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131526-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-7-hydroxy-8-propylcyclopenta[c][1]benzopyran-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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